molecular formula C15H15ClN4O2 B2636982 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-93-2

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

Cat. No. B2636982
CAS RN: 338975-93-2
M. Wt: 318.76
InChI Key: ZVSSQOJLTSJNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C15H15ClN4O2 . It has a molecular weight of 318.76.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide are not explicitly mentioned in the search results .

Scientific Research Applications

Novel Synthesis Methods

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide serves as an important intermediate in various synthesis pathways. A novel synthetic route for a similar compound, 2-Chloro-N,N-dimethylnicotinamide, has been explored using propargyl alcohol and dipropylamine, yielding a high purity product. This method boasts advantages like readily available raw materials, simple operations, and minimal waste, making it valuable for industrial-scale applications (Du Xiao-hua, 2013).

Intermediate for Herbicides

2-Aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate for the herbicide nicosulfuron, is synthesized using 2-chloronicotinic acid as a starting material. This synthesis involves sulfhydrylation by thiourea and has not been previously reported in domestic literature, indicating a unique approach in herbicide production (Peng Xue-wei, 2011).

Diverse Chemical Reactions

The compound and its derivatives are involved in various chemical reactions. For instance, 2-Oxo-3-(indol-3-yl)propanonitrile reacts with dimethylformamide dimethylacetal to yield enaminonitrile, which further reacts with 4-chloroaniline to produce specific phenylaminoacrylonitrile derivatives (Tayseer A. Abdallah, 2007).

Biological and Antibacterial Applications

Antibacterial Activity

Certain derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine have been synthesized and discussed for their biological activity. The creation of thienopyridine derivatives through alkylation and cyclization processes, followed by diazotization and reaction with various compounds, has shown antibacterial properties. The activity of these compounds was specifically evaluated against Gram-positive and Gram-negative bacteria (F. Yassin, 2009).

Synthesis of Pharmaceutical Compounds

3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been utilized in synthesizing novel heterocycles of pharmaceutical interest. The starting material's reaction with various compounds led to the formation of innovative ring systems, showcasing the potential of this compound in developing new pharmaceuticals (M. Metwally et al., 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used, such as in biological systems or chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide . For a more comprehensive analysis, a thorough literature review would be required.

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-8-6-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSSQOJLTSJNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.